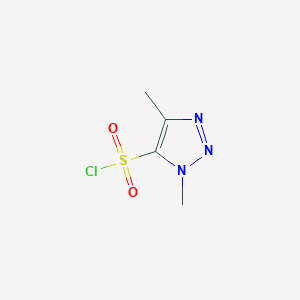
ethyl 3-bromo-2-(hydroxyimino)propanoate
Overview
Description
Ethyl 3-bromo-2-(hydroxyimino)propanoate, also known as EBP, is a brominated organic compound that has been used in a variety of scientific applications. EBP is a versatile, water-soluble compound that has been used for a range of purposes, including synthesis, scientific research, and lab experiments. This article will provide an overview of the synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of EBP.
Scientific Research Applications
Ethyl 3-bromo-2-(hydroxyimino)propanoate has been used in a variety of scientific research applications, including the synthesis of polymers and other organic compounds. It has also been used in the synthesis of drugs and other pharmaceuticals, and in the development of new materials. Additionally, this compound has been used as a catalyst for various chemical reactions, such as the synthesis of polymers and other organic compounds.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-(hydroxyimino)propanoate is not fully understood. However, it is believed to act as an alkylating agent, which means that it can react with other molecules to form new compounds. Additionally, this compound can act as an oxidizing agent, which means that it can oxidize organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, this compound has been shown to have an effect on the metabolism of certain cells, and it has been shown to inhibit the growth of certain tumors.
Advantages and Limitations for Lab Experiments
The main advantage of using ethyl 3-bromo-2-(hydroxyimino)propanoate in lab experiments is that it is a water-soluble compound, which makes it easy to handle and store. Additionally, this compound is relatively inexpensive and readily available. However, it is important to note that this compound can be toxic if not handled properly, and it is important to take safety precautions when working with the compound.
Future Directions
There are a number of potential future directions for the use of ethyl 3-bromo-2-(hydroxyimino)propanoate. For example, it could be used in the development of new materials, such as polymers and other organic compounds. Additionally, it could be used in the development of new drugs and pharmaceuticals. Furthermore, it could be used in the development of new catalysts for chemical reactions. Finally, it could be used in the development of new treatments for diseases and other medical conditions.
properties
IUPAC Name |
ethyl (2Z)-3-bromo-2-hydroxyiminopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBUGUZPMZDNRT-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)

![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)


amine](/img/structure/B6596679.png)

![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
